An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Chemical Properties and Structure
An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-indazol-5-yl)methanol, a heterocyclic alcohol, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structure of (1H-indazol-5-yl)methanol, catering to professionals in research and drug development. This document collates available data on its chemical identifiers, physical and computed properties, and provides a plausible synthetic pathway. Due to the limited availability of experimental data for this specific isomer, some of the presented data is based on computational predictions and analysis of related compounds.
Chemical Structure and Identification
(1H-indazol-5-yl)methanol is characterized by a bicyclic indazole ring system with a hydroxymethyl group substituted at the 5-position. The indazole ring is an aromatic heterocycle consisting of a fused benzene and pyrazole ring. The presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers for (1H-indazol-5-yl)methanol
| Identifier | Value | Source |
| CAS Number | 478828-52-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| IUPAC Name | (1H-indazol-5-yl)methanol | |
| Synonyms | 1H-Indazole-5-methanol, 5-Hydroxymethyl-1H-indazole, Indazole-5-methanol | [1][2] |
| MDL Number | MFCD04038636 | [1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (1H-indazol-5-yl)methanol are not extensively reported in the public domain. The following table summarizes predicted data from chemical databases. These values provide useful estimates for experimental design and computational modeling.
Table 2: Predicted Physicochemical Properties of (1H-indazol-5-yl)methanol
| Property | Predicted Value | Source |
| Boiling Point | 380.3 ± 17.0 °C | [2] |
| Density | 1.360 ± 0.06 g/cm³ | [2] |
| pKa | 14.00 ± 0.40 | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectral Data (Predicted)
¹H NMR:
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Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) typically appearing around 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is dependent on solvent and concentration.
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N-H Proton: A broad singlet, often downfield, typically above 10 ppm.
¹³C NMR:
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Aromatic Carbons: Resonances in the aromatic region (approximately 110-140 ppm).
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Methylene Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-65 ppm.
IR Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
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N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.
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C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
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C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry:
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Molecular Ion Peak (M⁺): Expected at m/z = 148.
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[M+H]⁺ Peak: In positive ion electrospray ionization (ESI+), a peak at m/z = 149 would be expected.
Synthesis Pathway
A common and plausible method for the synthesis of (1H-indazol-5-yl)methanol involves the reduction of a corresponding carboxylic acid or ester derivative. A potential synthetic route is outlined below.
Caption: Plausible synthetic pathway for (1H-indazol-5-yl)methanol.
Experimental Protocols
Detailed experimental protocols for the synthesis of (1H-indazol-5-yl)methanol are not explicitly available in the reviewed literature. However, a general procedure for the reduction of an indazole carboxylic acid to the corresponding alcohol is provided below. This protocol is based on standard organic chemistry transformations and would likely be applicable with minor modifications.
Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of (1H-indazol-5-yl)methanol.
Synthesis of (1H-indazol-5-yl)methanol from 1H-Indazole-5-carboxylic acid
Materials:
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1H-Indazole-5-carboxylic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF.
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Addition of Reactant: 1H-Indazole-5-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until a granular precipitate is formed.
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Work-up: The resulting suspension is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (1H-indazol-5-yl)methanol.
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Safety and Handling
(1H-indazol-5-yl)methanol is a chemical compound intended for research use. Standard laboratory safety precautions should be observed. Based on predictions for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
General Handling Precautions:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. (1H-indazol-5-yl)methanol, with its reactive hydroxymethyl group, serves as a valuable intermediate for the synthesis of more complex molecules. It can be a starting point for the development of novel therapeutic agents, particularly in areas such as oncology and neurology. The hydroxymethyl group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Conclusion
(1H-indazol-5-yl)methanol is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data for this specific isomer is currently limited, this guide provides a summary of its known identifiers, predicted physicochemical properties, and a plausible synthetic approach. Further research is warranted to fully characterize this compound and explore its utility in the development of novel bioactive molecules. Researchers are encouraged to consult supplier documentation for the most current data and safety information.
